molecular formula C9H5BrF4O B13586180 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13586180
M. Wt: 285.03 g/mol
InChI Key: CIMPDVYOJLWENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and fluorine atoms

Properties

Molecular Formula

C9H5BrF4O

Molecular Weight

285.03 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5BrF4O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2

InChI Key

CIMPDVYOJLWENP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluorophenol.

    Reaction with Trifluoroacetone: The phenol is reacted with trifluoroacetone under acidic or basic conditions to form the desired product. The reaction conditions may vary, but common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form specific interactions with target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorophenol: A precursor in the synthesis of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one.

    3-Bromo-5-fluoroanisole: Another fluorinated phenol derivative with similar reactivity.

    1-(3-Bromo-5-fluorophenyl)pyrrolidine: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Biological Activity

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's unique structure, featuring multiple fluorine atoms and a brominated phenyl group, suggests significant interactions with biological targets.

  • Molecular Formula : C10H7BrF3O
  • Molecular Weight : 292.06 g/mol
  • CAS Number : 1343902-71-5

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that fluorinated compounds can inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation. For instance, compounds with similar structures have been reported to act as Polo-like kinase (PLK) inhibitors, which are crucial for mitotic progression .
    • A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antiparasitic Effects :
    • Preliminary investigations suggest that this compound might possess activity against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds with similar frameworks have shown IC50 values in the nanomolar range against this parasite .
  • Enzyme Inhibition :
    • The compound may also act as an inhibitor of various enzymes such as carbonic anhydrases and cyclooxygenases (COX), which are implicated in inflammatory processes and tumorigenesis .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Wong et al. (2020)Identified PLK4 inhibitors with anticancer properties; compounds showed selective toxicity towards cancer cells while sparing normal cells .
Monti et al. (2023)Evaluated microtubule-stabilizing agents for potential use against neuroparasitic infections; highlighted the importance of fluorinated compounds in drug design .
Recent SAR StudiesExplored structure-activity relationships (SAR) of phenyltriazole derivatives; indicated that fluorination enhances biological activity against various targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.